molecular formula C11H15BF2N2O2 B1531413 (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid CAS No. 1704068-73-4

(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

Cat. No.: B1531413
CAS No.: 1704068-73-4
M. Wt: 256.06 g/mol
InChI Key: IXFVHYCOHOOELR-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid: is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its molecular formula C11H15BF2N2O2 and a molecular weight of 256.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid group to a boronate ester.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine: In medicine, this compound is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways. This makes it a promising compound for developing treatments for conditions like cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic use .

Comparison with Similar Compounds

  • (3,4-Difluorophenyl)boronic acid
  • (4-Methylpiperazin-1-yl)phenylboronic acid
  • (3,5-Difluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

Comparison: Compared to these similar compounds, (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to the presence of both the difluoro and piperazine groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

[3,4-difluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFVHYCOHOOELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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